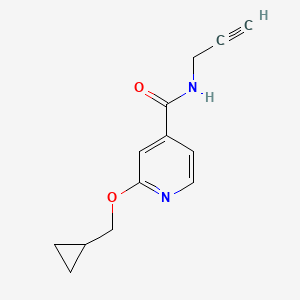

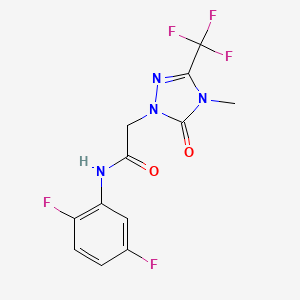

2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on isonicotinamides, including derivatives similar to "2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide," explores their synthesis and chemical properties. For example, the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease demonstrates the utility of these compounds in developing diagnostic tools for neurological conditions (Gao, Wang, & Zheng, 2017). This research highlights the compound's relevance in medicinal chemistry and its potential application in the diagnosis and understanding of Alzheimer's disease.

Supramolecular Chemistry

Isonicotinamide derivatives have been utilized in supramolecular chemistry to explore co-crystal formation and phase transitions. For instance, the study on the temperature-induced first-order displacive phase transition of an isonicotinamide-4-methoxybenzoic acid co-crystal illustrates the compound's role in understanding solid-state phenomena and designing materials with specific thermal properties (Chia & Quah, 2017). Such research contributes to the development of materials science and could lead to innovations in the manufacturing of pharmaceuticals and other chemical products.

Hydrogen Bonding and Crystal Engineering

The ability of isonicotinamide derivatives to participate in hydrogen bonding has been leveraged in crystal engineering, as seen in studies exploring the formation of co-crystals with various carboxylic acids. Research such as "Adventures in co-crystal land" showcases the diversity and complexity of co-crystal structures that can be achieved with isonicotinamide, emphasizing its utility in designing new materials with desired properties (Lemmerer & Fernandes, 2012). This area of research is significant for pharmaceuticals, where co-crystals can be used to modify drug solubility, stability, and bioavailability.

Catalysis and Organic Synthesis

Isonicotinamide derivatives also find applications in catalysis and organic synthesis. The study on the catalytic enantioselective hydroboration of cyclopropenes shows how these compounds can be used to synthesize cyclopropyl boronates with high diastereo- and enantioselectivity, highlighting their importance in the development of asymmetric synthesis methods (Rubina, Rubin, & Gevorgyan, 2003). Such research has implications for the synthesis of complex organic molecules and the development of new pharmaceuticals.

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-N-prop-2-ynylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-6-15-13(16)11-5-7-14-12(8-11)17-9-10-3-4-10/h1,5,7-8,10H,3-4,6,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESHEBBNJVHHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC(=NC=C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2892619.png)

![[(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2892622.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2892623.png)

![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2892628.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2892629.png)

![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)